molecular formula C15H20BrN3O3 B1528572 Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate CAS No. 1346447-38-8

Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate

Cat. No.: B1528572
CAS No.: 1346447-38-8
M. Wt: 370.24 g/mol
InChI Key: WXYSNAFICGGIIX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the formation of the oxazolo[4,5-C]pyridine ring system. . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate: undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications

Properties

IUPAC Name

tert-butyl N-(4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-14(2,3)12-19-9-10(21-12)8(7-17-11(9)16)18-13(20)22-15(4,5)6/h7H,1-6H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYSNAFICGGIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801113581
Record name Carbamic acid, N-[4-bromo-2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-38-8
Record name Carbamic acid, N-[4-bromo-2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-bromo-2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate
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Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate
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Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate
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Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate
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Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate

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